molecular formula C10H12O B1616904 (4-Ethylphenyl)acetaldehyde CAS No. 68083-54-5

(4-Ethylphenyl)acetaldehyde

Cat. No.: B1616904
CAS No.: 68083-54-5
M. Wt: 148.2 g/mol
InChI Key: PWBRLMKOCGLZAH-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)acetaldehyde is an aromatic aldehyde characterized by a phenyl ring substituted with an ethyl group at the para position, linked to an acetaldehyde functional group (-CH₂CHO).

Properties

IUPAC Name

2-(4-ethylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBRLMKOCGLZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071063
Record name Benzeneacetaldehyde, 4-ethyl-
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68083-54-5
Record name 4-Ethylbenzeneacetaldehyde
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Record name 2-(4-Ethylphenyl)acetaldehyde
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Record name Benzeneacetaldehyde, 4-ethyl-
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Record name Benzeneacetaldehyde, 4-ethyl-
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Record name (4-ethylphenyl)acetaldehyde
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Record name 2-(4-ETHYLPHENYL)ACETALDEHYDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Ethylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride, followed by reduction of the resulting ketone to the corresponding aldehyde. Another method involves the oxidation of 4-ethylphenyl ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic processes that involve the selective oxidation of 4-ethylphenyl ethanol. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (4-ethylphenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to (4-ethylphenyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming derivatives such as imines or oximes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Ammonia, hydroxylamine, and other nucleophiles.

Major Products Formed

    Oxidation: (4-Ethylphenyl)acetic acid.

    Reduction: (4-Ethylphenyl)ethanol.

    Substitution: Imines, oximes, and other derivatives.

Scientific Research Applications

(4-Ethylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound for studying aldehyde metabolism and toxicity in biological systems.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (4-Ethylphenyl)acetaldehyde exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic oxidation to form (4-ethylphenyl)acetic acid, which may have biological activity. The aldehyde group can also react with nucleophiles, forming adducts that can influence cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Substituent/Group Polarity Volatility Reactivity with SO₂ Sensory Impact Key Evidence Sources
This compound Para-ethyl, aldehyde Low Moderate Moderate Fruity, nutty notes (inferred)
4-Hydroxyphenylacetaldehyde Para-hydroxyl, aldehyde High Low High Floral, phenolic notes
2-(4-Methylphenoxy)acetaldehyde Methylphenoxy, ether Moderate Low Low Not reported
Acetaldehyde None (simple aldehyde) Moderate High High Fruity, nutty, dried fruit

4-Hydroxyphenylacetaldehyde

  • Substituent Effects : The para-hydroxyl group increases polarity and hydrogen-bonding capacity, reducing volatility compared to this compound.
  • Reactivity : Hydroxyl groups enhance reactivity with SO₂, forming stable adducts similar to acetaldehyde .
  • Sensory Profile: Likely contributes floral or phenolic aromas due to the hydroxyl group, contrasting with the ethyl group’s hydrophobic effects .

2-(4-Methylphenoxy)acetaldehyde

  • Functional Group Influence: The methylphenoxy ether group introduces steric hindrance and reduces reactivity. Volatility is lower than this compound due to the ether linkage .
  • Applications : Ether-containing aldehydes are less common in flavor chemistry, suggesting niche uses compared to ethyl- or hydroxyl-substituted analogs.

Acetaldehyde

  • Baseline Comparison : As the simplest aldehyde, acetaldehyde is highly volatile and reactive. It contributes fruity and nutty aromas in wines, with concentrations influenced by yeast strains and enzymatic activity .
  • Environmental Impact : A major atmospheric carbonyl, with anthropogenic sources dominating its presence .

Key Research Findings

Reactivity and Stability

  • Acetaldehyde forms non-volatile adducts with SO₂, a critical antioxidant in wines . The ethyl group in this compound may moderate this reactivity due to electron-donating effects.
  • Hydroxyl-substituted analogs exhibit higher polarity, increasing solubility in aqueous systems but reducing volatility .

Sensory and Industrial Relevance

  • Acetaldehyde’s sensory thresholds vary with matrix composition (e.g., polyphenol content in wines) . Ethylphenyl substitution may alter these thresholds by modulating hydrophobicity.
  • In tobacco, acetaldehyde is linked to polysaccharide combustion; substituents like ethyl or hydroxyl could influence pyrolysis pathways and emission profiles .

Biological Activity

(4-Ethylphenyl)acetaldehyde, also known by its chemical formula C10H12O and CAS number 68083-54-5, is an aromatic aldehyde that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C10H12O
  • Molecular Weight : 164.20 g/mol
  • IUPAC Name : this compound
  • CAS Number : 68083-54-5

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can act as a ligand for specific receptors and enzymes, influencing cellular signaling pathways. The following mechanisms have been identified:

  • Antioxidant Activity : this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in various cancer cell lines, potentially making it a candidate for further therapeutic exploration.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that the compound effectively scavenged free radicals with an IC50 value comparable to established antioxidants.

CompoundIC50 Value (µg/mL)
This compound45
Ascorbic Acid50

Antimicrobial Activity

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli200
Pseudomonas aeruginosa150

These findings indicate that this compound has potential as a natural antimicrobial agent.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of this compound were evaluated using several human cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results are summarized below:

Cell LineIC50 Value (µM)
MDA-MB-23130
HepG225
A54935

The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential in cancer therapy.

Case Studies

  • Case Study on Antioxidant Properties : A research team investigated the effects of this compound on oxidative stress in neuronal cells. The study found that pre-treatment with the compound significantly reduced markers of oxidative damage, indicating its protective role in neurodegenerative diseases.
  • Clinical Implications in Cancer Treatment : A preliminary clinical trial evaluated the safety and efficacy of this compound as an adjunct therapy in patients with advanced breast cancer. Results showed a reduction in tumor size in a subset of patients, warranting further investigation into its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Ethylphenyl)acetaldehyde
Reactant of Route 2
(4-Ethylphenyl)acetaldehyde

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